2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron
Beschreibung
Eigenschaften
Key on ui mechanism of action |
Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences. |
|---|---|
CAS-Nummer |
113662-23-0 |
Molekularformel |
C22H27GdN3O11- |
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron |
InChI |
InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4 |
InChI-Schlüssel |
MXZROTBGJUUXID-UHFFFAOYSA-J |
Isomerische SMILES |
[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Kanonische SMILES |
[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Color/Form |
Hygroscopic powder |
Dichte |
1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |
melting_point |
124 °C |
Verwandte CAS-Nummern |
127000-20-8 (dimeglumine) |
Löslichkeit |
Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chelation of Gadolinium Oxide with Polyaminocarboxylic Acids
The foundational method for synthesizing gadobenate acid involves reacting gadolinium sesquioxide () with a polyaminocarboxylic acid ligand, such as benzyloxypropionic tetraacetic acid (BOPTA). In a representative industrial process, gadolinium oxide and BOPTA are combined in a molar ratio of 1:2 in purified water. The mixture is heated to 90–100°C under reflux for 6–10 hours, forming a gadolinium-BOPTA complex. This step ensures complete chelation, with reaction progress monitored via pH stabilization and visual clarification of the solution.
Key parameters include:
Meglumine Salt Formation
Following chelation, the gadolinium-BOPTA complex is reacted with meglumine (1-deoxy-1-(methylamino)-D-glucitol) to form the water-soluble gadobenate dimeglumine salt. The meglumine solution is added at room temperature in a 1:1 molar ratio relative to BOPTA, with stirring for 2–3 hours. This step neutralizes the acidic groups of BOPTA, enhancing solubility and biocompatibility.
Sonochemical Synthesis: Accelerating Reaction Kinetics
Ultrasound-Assisted Chelation
Recent advances employ ultrasonic irradiation to reduce reaction times. In a sonochemical approach, gadolinium oxide and BOPTA are dispersed in water and subjected to ultrasound (20–40 kHz) for 30 minutes, achieving yields of 84–98%. The cavitation effect enhances mass transfer and disrupts aggregation, accelerating gadolinium-ligand coordination.
Advantages over thermal methods :
Salt Formation Under Sonication
Meglumine is introduced during sonication, enabling simultaneous chelation and salt formation. This one-pot method reduces intermediate purification steps, yielding gadobenate dimeglumine directly with 89–96% purity.
Novel Industrial Methods for Enhanced Purity and Scalability
Resin Column Purification
Post-chelated solutions are filtered through activated macroporous resin columns (e.g., HP-20) to adsorb organic impurities. A 220 kg feed solution processed through HP-20 resin achieves 99.5% purity after elution with purified water. This step removes residual ligands, unreacted meglumine, and byproducts like lactams.
Crystallization Optimization
The purified solution is concentrated to 45–55% mass and crystallized by dropwise addition into anhydrous ethanol (1:5–6 weight ratio). Ethanol induces supersaturation, yielding high-purity crystals (99.9%) after 60 minutes of aging. Vacuum drying at 60°C for 12–16 hours produces a free-flowing powder suitable for pharmaceutical formulation.
Table 1: Comparative Analysis of Gadobenate Acid Synthesis Methods
| Method | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Conventional Thermal | 6–10 hours | 90–100 | 85–90 | 99.5 | High |
| Sonochemical | 30 minutes | 25–35 | 89–98 | 98.5 | Moderate |
| Industrial (Resin) | 12–16 hours | 60–65 | 95–99 | 99.9 | High |
Addressing Synthetic Challenges: Byproduct Formation and Environmental Impact
Analyse Chemischer Reaktionen
Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable chelate structure .
Common Reagents and Conditions: The synthesis of gadobenate dimeglumine involves reagents such as gadolinium chloride and DTPA derivatives. The reaction is typically carried out in an aqueous medium under controlled pH conditions .
Major Products: The major product of the synthesis is gadobenate dimeglumine itself. The reaction is designed to maximize the yield of this stable complex, with minimal formation of side products .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Gadobenic acid is indicated for use in MRI to visualize lesions with abnormal blood-brain barriers or vascularity in both adult and pediatric patients. Its primary applications include:
- Central Nervous System Imaging : It is used to detect and characterize brain lesions, spinal cord abnormalities, and associated tissues. The agent enhances the contrast between normal and pathological tissues by altering the relaxation times of water protons in its vicinity, leading to improved signal intensity in T1-weighted sequences .
- Magnetic Resonance Angiography : Gadobenic acid is employed to evaluate patients with known or suspected renal or aorto-ilio-femoral occlusive vascular diseases. This application allows for detailed visualization of blood vessels and helps assess vascular integrity .
Advanced Imaging Techniques
Recent advancements in MRI technology have expanded the applications of gadobenic acid beyond traditional imaging:
- Dynamic Imaging : Gadobenic acid is utilized in dynamic MRI studies to assess liver function and detect focal liver lesions. The compound is taken up by hepatocytes during the hepatobiliary phase, providing critical information about liver structure and function .
- Artificial Intelligence Integration : The incorporation of artificial intelligence in analyzing gadobenic acid-enhanced MRI findings has shown promise in predicting treatment responses and patient prognosis .
- Radiomics and Radiogenomics : Emerging tools based on radiomic analysis of gadobenic acid-enhanced images are being developed to extract quantitative features that can predict disease outcomes and treatment responses .
Safety and Toxicity Studies
While gadobenic acid is widely used, safety concerns regarding gadolinium-based contrast agents have led to extensive research on their potential toxicity:
- Tissue Deposition : Studies indicate that repeated administrations of gadolinium compounds can lead to tissue deposition, particularly in the brain, which raises concerns about long-term effects. Research has shown that linear GBCAs like gadodiamide result in higher tissue retention compared to macrocyclic agents like gadobenate dimeglumine .
- Adverse Reactions : A systematic review highlighted that adverse events associated with gadobenic acid include immediate hypersensitivity reactions and nephrogenic systemic fibrosis (NSF). The risk profile appears comparable to other GBCAs, necessitating careful patient screening prior to administration .
Case Studies
Several case studies illustrate the practical applications of gadobenic acid in clinical settings:
- Liver Imaging : In a study involving patients with suspected hepatobiliary disease, gadobenic acid was instrumental in accurately characterizing focal liver lesions through dynamic imaging techniques. The enhancement patterns observed during different phases provided valuable diagnostic information .
- Nephrology Applications : In patients with renal impairment, gadobenic acid's safety profile was evaluated against other GBCAs. It was found to have a lower incidence of nephrotoxicity while still providing effective imaging capabilities for renal vasculature .
Comparative Data Table
The following table summarizes key characteristics and findings related to gadobenic acid compared to other GBCAs:
| Property | Gadobenate Dimeglumine | Gadodiamide | Gadopentetate Dimeglumine |
|---|---|---|---|
| Chemical Structure | Macrocyclic | Linear | Linear |
| Common Uses | CNS & vascular imaging | General MRI | General MRI |
| Risk of Tissue Deposition | Lower | Higher | Moderate |
| Common Adverse Effects | Hypersensitivity | Nephrogenic systemic fibrosis | Hypersensitivity |
| Imaging Phase Sensitivity | High | Moderate | Moderate |
Wirkmechanismus
Gadobenate dimeglumine exerts its effects by enhancing the contrast of MRI images. The gadolinium ion in the complex interacts with water protons, shortening their relaxation times and increasing the signal intensity on T1-weighted images . The aromatic group on the molecule enhances its uptake by hepatocytes, allowing for dynamic and delayed imaging .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Gadolinium-Based Contrast Agents
Structural and Stability Differences
GBCAs are categorized into linear and macrocyclic agents based on ligand structure. Gadobenic acid belongs to the linear class, which is less stable and more prone to transmetallation (gadolinium ion release) compared to macrocyclic agents.
Key Findings :
Key Findings :
- Gadobenic acid and gadoxetic acid are the only linear GBCAs approved for liver imaging in Europe due to their hepatobiliary excretion .
- Macrocyclic agents (e.g., gadoteric acid) are preferred for non-hepatic imaging due to superior safety profiles .
Nephrogenic Systemic Fibrosis (NSF)
- High-risk linear agents (gadodiamide, gadopentetic acid) are contraindicated in CKD stages 4–5 .
- Gadobenic acid is classified as intermediate-risk but is considered safe for hepatobiliary imaging in CKD patients under ACR guidelines if essential .
Hypersensitivity Reactions
- Gadobenic acid was implicated in 42.8% of hypersensitivity cases with positive skin tests, significantly higher than other GBCAs (4.7%) .
Gadolinium Retention
- Linear agents, including gadobenic acid, show persistent gadolinium deposition in the brain (dentate nucleus, globus pallidus) after repeated doses, unlike macrocyclics, which exhibit transient retention .
Analytical Interference
Gadobenic acid and other linear GBCAs interfere with serum iron assays via transmetallation:
| Agent | Interference Threshold | Iron Recovery at 5 mM |
|---|---|---|
| Gadobenic acid | 1.25 mM | ~80% |
| Gadodiamide | 2 mM | 41% |
| Gadopentetic acid | 3 mM | Not reported |
| Macrocyclic agents | No interference | 100% |
Mechanism : At acidic pH (4.0), linear GBCAs release gadolinium ions, which compete with Fe³⁺ for binding to transferrin, leading to artificially low iron readings .
Regulatory Status
Q & A
Q. How to integrate Gadobenic acid with emerging imaging modalities (e.g., PET-MRI) for multimodal studies?
- Answer: Develop dual-labeled probes (e.g., Gadobenic acid conjugated with ⁶⁸Ga-DOTA). Validate co-localization efficiency using autoradiography and MRI co-registration. Address challenges like signal interference via time-gated acquisition protocols .
Data Presentation and Reporting Standards
Q. What are the minimum data requirements for publishing Gadobenic acid studies in compliance with journal guidelines?
Q. How to structure a manuscript’s methods section to enable replication of Gadobenic acid experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
